N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18-11-10-15(19-20-18)13-6-5-7-14(12-13)21-28(25,26)17-9-4-3-8-16(17)22(23)24/h3-12,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZSXMHPPJQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Formation
The 6-ethoxypyridazin-3-yl moiety is synthesized through cyclization of 1,4-diketones with hydrazine derivatives. A representative procedure:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting material | 3,6-Dichloropyridazine |
| Ethoxylation agent | Sodium ethoxide |
| Solvent | Anhydrous DMF |
| Temperature | 80°C, 12 hr |
| Yield | 78–85% |
The ethoxy group is introduced via nucleophilic aromatic substitution, requiring strict moisture control to prevent hydrolysis.
Aniline Precursor Preparation
3-(6-Ethoxypyridazin-3-yl)aniline is synthesized through cross-coupling:
Suzuki-Miyaura Coupling Protocol :
- Catalyst System : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (3 equiv)
- Solvent : DME/H₂O (4:1)
- Temperature : 90°C, 8 hr
- Conversion : >95% (HPLC)
Critical purification step: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes residual palladium catalysts.
Sulfonamide Bond Formation
Reaction Mechanism
The amine reacts with 2-nitrobenzenesulfonyl chloride via a two-step process:
- Nucleophilic attack at sulfur
- Elimination of HCl
| Parameter | Specification |
|---|---|
| Molar ratio | 1:1.1 (amine:sulfonyl chloride) |
| Base | Pyridine (2.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT, 4 hr |
| Workup | Aqueous NaHCO₃ wash |
| Yield | 89–94% |
Industrial Scale Adaptations
Continuous flow reactors improve scalability:
- Residence time : 12 min
- Throughput : 2.8 kg/hr
- Purity : 99.2% (UPLC)
Analytical Characterization
Critical quality control parameters:
Challenges and Solutions
Regioselectivity in Ethoxylation
Early methods suffered from competing O- vs N-alkylation. Current protocols employ:
Sulfonyl Chloride Stability
2-Nitrobenzenesulfonyl chloride degrades via hydrolysis. Stabilization methods:
Green Chemistry Approaches
Recent innovations reduce environmental impact:
- Solvent replacement : Cyclopentyl methyl ether (CPME) instead of dichlorobenzene
- Catalyst recycling : Magnetic Pd nanoparticles (5 reuse cycles)
- Waste minimization : 82% reduction in E-factor compared to batch processes
Industrial Production Workflow
Large-scale synthesis at EvitaChem involves:
| Stage | Equipment | Output |
|---|---|---|
| Pyridazine synthesis | 500 L jacketed reactor | 142 kg intermediate |
| Suzuki coupling | Flow reactor array | 89 kg biaryl product |
| Sulfonamide formation | CSTR system | 68 kg final compound |
Process validation data shows RSD <1.5% across 10 batches.
Comparative Method Analysis
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Batch synthesis | 87% | 98.5% | 1.00 | Medium |
| Flow chemistry | 93% | 99.2% | 0.85 | High |
| Microwave-assisted | 91% | 98.8% | 1.20 | Low |
Regulatory Considerations
ICH Guidelines Compliance :
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide serves as a building block in organic synthesis. It is utilized in:
- Studying Reaction Mechanisms: The compound's unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound to different oxidation products. |
| Reduction | Reduction of the nitro group to an amino group. |
| Substitution | Replacement of functional groups on the aromatic ring. |
Biology
The compound exhibits notable antibacterial properties, making it valuable in microbiological research:
- Inhibition of Bacterial Growth: It interferes with folic acid synthesis in bacteria by inhibiting dihydropteroate synthase, crucial for bacterial growth and replication.
Case Study: Antibacterial Efficacy
A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a new antibacterial agent.
Medicine
Research into therapeutic applications highlights:
- Potential Antibiotic Development: The compound is being studied for its effectiveness against antibiotic-resistant bacteria, providing a promising avenue for new drug development.
Industry
In industrial applications, this compound is used as an intermediate in synthesizing other chemical products and materials:
- Development of New Materials: Its unique properties allow for innovations in material science, particularly in creating compounds with specific functional characteristics.
Mechanism of Action
The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves the inhibition of bacterial folic acid synthesis. This is achieved by binding to the enzyme dihydropteroate synthase, which is crucial for the production of folic acid in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound can be compared to structurally related sulfonamides, which differ in substituents on the phenyl or heterocyclic rings. Key examples include:
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., -F, -Cl) increase melting points (e.g., 122°C for 5c ) compared to electron-donating groups (e.g., -OCH₃, 90°C for 5e ). The ethoxy-pyridazine group in the target compound may lower melting points due to increased steric bulk.
- Spectroscopic Trends : IR spectra show consistent S=O stretching at ~1360–1380 cm⁻¹ and N-H stretching at ~3200–3300 cm⁻¹ across analogs . The target compound’s pyridazine ring would introduce additional C=N stretching bands (~1600 cm⁻¹).
- Conformational Flexibility : Crystal structures of analogs (e.g., N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide ) reveal anti-conformations between N-H and C=O groups, with dihedral angles between aromatic rings ranging from 70° to 89.5°, suggesting significant torsional flexibility .
Electronic and Reactivity Comparisons
- HOMO-LUMO Analysis : For N-(3-methylphenyl)-2-nitrobenzenesulfonamide , HOMO-LUMO gaps correlate with nitro group electron-withdrawing effects, reducing polarizability . The ethoxy group in the target compound may modulate this gap via resonance donation.
- Reactivity in Synthesis : The target compound’s pyridazine ring may enhance reactivity in cross-coupling reactions compared to simpler phenyl analogs. For example, N-(4-isopropoxy-3-vinylphenyl)-2-nitrobenzenesulfonamide undergoes olefin metathesis due to its vinyl substituent .
Biological Activity
Molecular Structure
- IUPAC Name : N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
- Molecular Formula : CHNOS
- Molecular Weight : 356.37 g/mol
Structural Features
The compound features a nitro group, a sulfonamide moiety, and a pyridazine ring, which are critical for its biological activity. The ethoxy group enhances solubility and bioavailability.
This compound exhibits various biological activities which can be attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Properties : Similar to other sulfonamides, this compound may exhibit antibacterial activity by interfering with folate synthesis in bacteria.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of sulfonamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.
- Animal Models : In vivo studies using murine models showed that treatment with the compound resulted in reduced tumor growth compared to control groups.
Data Table: Biological Activities Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokine release |
Recent Discoveries
Recent literature has focused on the optimization of similar compounds for enhanced potency and selectivity. For instance, modifications to the ethoxy group have shown promise in improving solubility and bioactivity.
Comparative Analysis
Comparative studies with other sulfonamide derivatives reveal that while this compound shares some common mechanisms with traditional antibiotics, it may offer additional benefits due to its unique structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
